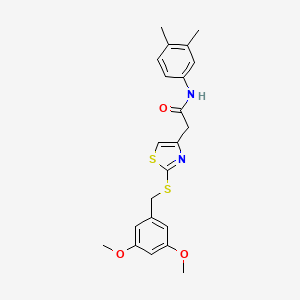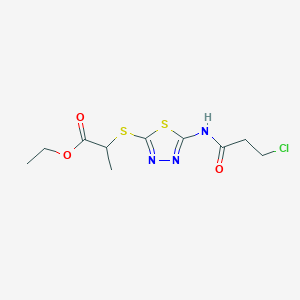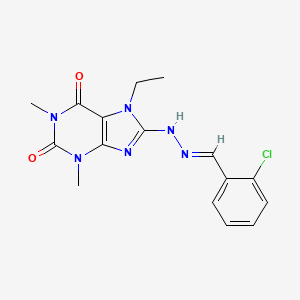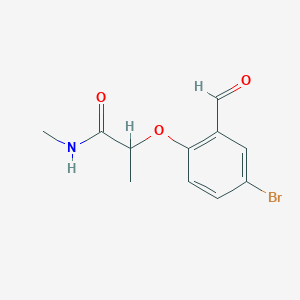![molecular formula C40H54FeP2 B2552100 (R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine CAS No. 849924-43-2](/img/structure/B2552100.png)
(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine is a useful research compound. Its molecular formula is C40H54FeP2 and its molecular weight is 652.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Asymmetric Catalysis
Chiral ferrocenyl diphosphines have been synthesized and applied in asymmetric hydrogenation and hydroformylation reactions. Their unique structural attributes contribute to high enantioselectivity and efficiency in these processes. For instance, ferrocenyl diphosphines containing stereogenic phosphorus atoms have been developed for rhodium-catalyzed asymmetric hydrogenation of olefins and ketones, achieving excellent enantioselectivity. This demonstrates their potential in creating enantiomerically pure compounds, crucial for pharmaceutical applications (Maienza et al., 1999).
Catalytic Applications in Organic Synthesis
These compounds have also been employed in palladium-catalyzed allylic substitution reactions, showcasing the influence of steric and electronic effects of the ligand on the reaction outcome. The structure of these ligands, including variations like biferrocenyl skeletons, has been explored to understand their role in catalysis better, particularly in achieving high enantioselectivities in reactions involving soft carbon and nitrogen nucleophiles (Nettekoven et al., 2001).
Ligand Design for Enhanced Catalytic Activity
Research into the synthesis and characterization of new chiral P,O ferrocenyl ligands has shown their effectiveness in asymmetric Suzuki–Miyaura coupling reactions. These studies underscore the importance of ligand design, revealing how modifications in the ferrocenyl skeleton and the introduction of different functional groups can significantly affect catalytic activity and selectivity. The achievement of moderate to high enantioselectivities in these couplings points to the versatility of ferrocenyl diphosphines in cross-coupling reactions (Bayda et al., 2014).
Novel Complexes for Catalytic Reactions
The development of rhenium carbonyl complexes containing chiral diphosphines of the Josiphos and Walphos families has expanded the scope of asymmetric catalysis. These complexes have been tested for hydrogenation reactions, offering insights into the role of ligand structure in catalytic performance. Although moderate enantioselectivities were observed, these studies provide a foundation for further optimization of catalytic systems for asymmetric synthesis (Abdel-Magied et al., 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine involves the reaction of (S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine with a chiral reagent to obtain the desired enantiomer.", "Starting Materials": [ "(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine", "Chiral reagent" ], "Reaction": [ "Step 1: Dissolve (S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine in a suitable solvent.", "Step 2: Add the chiral reagent to the reaction mixture and stir at a suitable temperature for a suitable time.", "Step 3: Isolate the product by standard workup procedures such as filtration, washing, and drying.", "Step 4: Characterize the product by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |
CAS-Nummer |
849924-43-2 |
Molekularformel |
C40H54FeP2 |
Molekulargewicht |
652.6 g/mol |
IUPAC-Name |
cyclopentane;ditert-butyl-[(1R)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;iron |
InChI |
InChI=1S/C35H44P2.C5H10.Fe/c1-25(37(34(2,3)4)35(5,6)7)28-21-14-24-31(28)36(32-22-12-17-26-15-8-10-19-29(26)32)33-23-13-18-27-16-9-11-20-30(27)33;1-2-4-5-3-1;/h8-13,15-20,22-23,25,28,31H,14,21,24H2,1-7H3;1-5H2;/t25-,28?,31?;;/m1../s1 |
InChI-Schlüssel |
AJPKSTKGLSJTJW-RBEDJTFYSA-N |
Isomerische SMILES |
C[C@H](C1CCCC1P(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
SMILES |
CC([C]1[CH][CH][CH][C]1P(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Kanonische SMILES |
CC(C1CCCC1P(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline](/img/structure/B2552017.png)
![N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2552018.png)
![N-(2-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2552020.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2552022.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2552023.png)




![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(p-tolyl)methanone](/img/structure/B2552030.png)
![N-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-N-methylprop-2-enamide](/img/structure/B2552032.png)
![5-[2-Furanyl-[4-(phenylmethyl)-1-piperidinyl]methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2552033.png)

![(1S,5R)-tert-Butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride](/img/structure/B2552038.png)
